N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O2/c1-18-6-7(13-17-18)11(20)12-5-9-15-14-8-3-4-10(21-2)16-19(8)9/h3-4,6H,5H2,1-2H3,(H,12,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJNOCHBWCCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure that combines a methoxy-substituted triazolo-pyridazine core with a triazole and carboxamide moiety. This structural diversity may enhance its solubility and bioavailability compared to other derivatives lacking such modifications.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step procedures. Common methods include:
- Cyclization : Involves the reaction of hydrazine derivatives with dicarbonyl compounds.
- Reagents : Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation.
Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The mechanism of action for this compound may involve:
- Inhibition of Oncogenes : The compound interacts with BET proteins to inhibit oncogene expression such as c-Myc.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cell lines.
Anticancer Properties
Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | GI% Value | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| 4g | MCF7 | 29.08 | 0.163 ± 0.01 | Induces apoptosis via caspase activation |
| 4a | Various | 55.84 | 0.283 ± 0.01 | Dual inhibition of c-Met and Pim-1 |
Compounds such as 4g have demonstrated significant inhibitory activity against c-Met and Pim-1 kinases, which are critical in cancer progression and therapy resistance .
Antimicrobial Activity
Additionally, derivatives of the compound have shown promising antimicrobial properties. Similar compounds have been evaluated for their efficacy against various pathogens:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| SLU-2633 | Triazolopyridazine core | Antiparasitic |
| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Chlorine substitution on triazole | Antimicrobial |
Case Studies
Case Study 1: Antiproliferative Activity
A study focusing on the dual inhibition of c-Met and Pim-1 by this compound found that this compound significantly reduced cell viability in breast cancer cell lines. The mechanism involved apoptosis induction through increased caspase activity and modulation of the PI3K-Akt-mTOR pathway .
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial potential of similar triazolo-pyridazine derivatives against bacterial strains. The results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Scientific Research Applications
Anticancer Properties
Research indicates that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. Its mechanism of action includes the inhibition of key kinases involved in cancer progression:
- c-Met Kinase Inhibition : The compound has been shown to inhibit c-Met kinase activity, which is often overexpressed in various cancers. In vitro studies have demonstrated an IC50 value of 0.163 μM against c-Met .
- Antitumor Activity : Derivatives of this compound have shown strong cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), leading to cell cycle arrest and increased apoptosis rates .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have screened various derivatives for their effectiveness against bacterial strains. Some derivatives demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Beyond its anticancer and antimicrobial effects, this compound shows potential as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological development .
Study on MCF-7 Cell Line
In a detailed study involving MCF-7 breast cancer cells:
- The compound caused significant cell cycle arrest in the S phase.
- Apoptosis rates increased by 29.61-fold compared to control cells.
- Mechanistic investigations revealed elevated levels of caspase-9 and decreased phosphorylation of signaling molecules such as PI3K and AKT .
In Vivo Studies
In vivo studies are necessary to further validate the therapeutic potential of this compound. Preliminary results indicate promising outcomes in animal models for both anticancer and antimicrobial applications.
Comparison with Similar Compounds
Key Observations:
Triazolothiadiazoles () exhibit antifungal activity via 14-α-demethylase inhibition, while imidazo-pyridine derivatives () target parasitic diseases, highlighting core-dependent biological targeting .
Substituent Effects: Methoxy vs. Methyl: The 6-methoxy group in the target compound may improve solubility compared to 6-methyl analogs (), though methyl groups could enhance lipophilicity for membrane penetration . Carboxamide vs. Methanone: The carboxamide group in the target compound may engage in hydrogen bonding with biological targets, contrasting with methanone-linked imidazo-pyridines (), which rely on hydrophobic interactions .
Synthetic Routes :
- The target compound’s synthesis likely involves condensation of triazolopyridazine precursors with triazole-carboxamide intermediates, analogous to methods in (Schiff base formation) and (hydrazine-mediated cyclization) .
Research Findings and Implications
- Antimicrobial Potential: Derivatives with triazolopyridazine cores (e.g., ) show moderate to good antimicrobial activity, suggesting the target compound may share this profile .
- Enzyme Inhibition : Triazolothiadiazoles () and triazolo[1,2-a]pyridazines () demonstrate enzyme-targeting capabilities, implying that the triazolopyridazine-triazole hybrid structure could be optimized for similar applications .
- Structural Optimization : Substituting the triazole-carboxamide group with sulfonamide (as in ) or varying the methoxy position may fine-tune bioavailability and potency .
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazole and pyridazine cores. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with aldehydes/ketones to form triazole rings .
- Methylation : Introducing methoxy groups via nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Coupling Reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques confirm the structural integrity and purity of the compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Q. What in vitro assays are used to assess biological activity and mechanism of action?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines to determine EC₅₀ .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .
Advanced Questions
Q. How can reaction yields and purity be optimized during multi-step synthesis?
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility .
- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps to reduce side products .
- Temperature Control : Maintain低温 (0–5°C) during sensitive steps (e.g., diazotization) to prevent decomposition .
- In-line Monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion .
Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Pharmacokinetic Studies : Assess bioavailability via LC-MS/MS in plasma to identify poor absorption or rapid clearance .
- Metabolite Profiling : Identify active/inactive metabolites using high-resolution mass spectrometry .
- Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific metabolic differences .
Q. How do molecular docking and QSAR studies elucidate target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., 14α-demethylase, PDB: 3LD6) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .
- Free Energy Calculations : MM-GBSA to estimate binding affinities and prioritize derivatives .
Q. What strategies guide derivative design to improve pharmacological properties?
- Scaffold Hopping : Replace the benzimidazole moiety with pyridine or thiazole to enhance solubility (Table 1) .
- Prodrug Approaches : Introduce ester groups to improve membrane permeability .
- SAR Analysis : Compare analogs to identify critical substituents (e.g., methoxy groups enhance target affinity) .
Table 1 : Structural analogs and their properties
| Compound Modification | Biological Activity | Key Improvement |
|---|---|---|
| Pyridine instead of benzimidazole | Increased solubility | LogP reduction by 0.8 |
| Thiazole moiety | Enhanced kinase inhibition | IC₅₀ improved 2-fold |
| Methoxyphenyl substitution | Improved bioavailability | AUC increased by 40% |
Q. What crystallography challenges arise, and how can SHELX software address them?
- Twinned Crystals : Use SHELXD for dual-space recycling to resolve ambiguous electron density .
- High R-factors : Refine hydrogen atom positions with SHELXL’s restraints (e.g., AFIX commands) .
- Disorder Modeling : Apply PART instructions to model flexible substituents (e.g., methoxy groups) .
Q. How are advanced chromatographic methods developed for quantification in biological matrices?
- LC-MS/MS Method : Optimize mobile phase (0.1% formic acid in acetonitrile/water) for peak symmetry .
- Matrix Effects : Use stable isotope-labeled internal standards (e.g., deuterated analogs) .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (85–115%) .
Q. How does comparative analysis with analogs inform SAR and lead optimization?
- Activity Cliffs : Identify substituents causing abrupt changes in potency (e.g., chloro vs. methoxy at position 4) .
- 3D Pharmacophore Modeling : Highlight essential hydrogen-bond acceptors/donors using MOE or Phase .
- Cluster Analysis : Group compounds by bioactivity profiles to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
